molecular formula C10H6N4 B2634065 4H-Benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile CAS No. 64096-91-9

4H-Benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile

Cat. No.: B2634065
CAS No.: 64096-91-9
M. Wt: 182.186
InChI Key: LQXMCNHGWFYOTL-UHFFFAOYSA-N
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Description

4H-Benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile is a chemical compound with the CAS Number: 64096-91-9. It has a molecular weight of 182.18 and its linear formula is C10H6N4 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It has a molecular weight of 182.18 and its linear formula is C10H6N4 . The compound has a high GI absorption and is BBB permeant. It is not a P-gp substrate. It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

Scientific Research Applications

Synthesis Techniques

  • A novel approach for the synthesis of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles has been developed, involving a one-pot, four-component condensation reaction, highlighting the versatility and reactivity of this chemical class (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).

Antioxidant and Antimicrobial Activities

  • New derivatives synthesized from this compound were evaluated for their antioxidant and antimicrobial activities. Some compounds displayed high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, indicating potential biomedical applications (Bassyouni et al., 2012).

Efficient Catalyst Development

  • An efficient eco-friendly method for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitrile derivatives, offering improvements over existing methods in terms of reaction times, yields, and costs (Basyouni et al., 2019).

Functional Studies

  • Facile and efficient synthesis of functionally substituted enamines, leading to various carbonitrile derivatives, demonstrates the compound's utility in diverse chemical reactions (Abdel-Khalik et al., 2008).

Novel Routes for Compound Formation

  • Development of new routes for creating benzo[4,5]imidazo[1,2-c]quinazoline-6-carbonitriles, indicating its potential for creating complex molecular structures (Mirallai & Koutentis, 2015).

Biological Activity Exploration

  • Research into novel imidazo[1,2-b]pyrazole derivatives for potential biological activities, such as improved pharmacological properties (Shao, Zhao, & Wang, 2009).

Photophysical Studies and DFT Calculations

  • Investigation into 4-(aryl)-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitriles, focusing on their photophysical properties and electronic structure, relevant for materials science applications (Fedotov et al., 2022).

Cytotoxicity Evaluation for Medical Applications

  • Microwave-assisted synthesis of pyrazole derivatives containing this compound and evaluation of their cytotoxicity against tumor cell lines, indicating potential in cancer research (Hafez, 2017).

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Properties

IUPAC Name

1H-pyrazolo[1,5-a]benzimidazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4/c11-5-7-6-12-14-9-4-2-1-3-8(9)13-10(7)14/h1-4,6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFUNDWLSQYOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2NC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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